![molecular formula C14H19NO3 B045679 Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate CAS No. 117937-10-7](/img/structure/B45679.png)
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate
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Overview
Description
Synthesis Analysis
The compound was prepared via the multi-component reaction of indane-1,3-dione with 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and ammonium acetate . The data obtained from FT-IR, 1H-NMR, 13C-NMR, EI-MS, and elemental analysis were consistent with the chemical structure of the newly prepared compound .Scientific Research Applications
Photodynamic Therapy (PDT)
These applications highlight the versatility of “Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate” across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you need further details or have other questions, feel free to ask!
Mechanism of Action
Mode of Action
It’s known that the compound exhibits a red shift in its emission spectrum as the solvent polarity increases, indicating a large change in the dipole moment upon excitation due to intramolecular charge transfer within the excited molecules .
Result of Action
It’s known that the compound can be used as a probe to determine the critical micelle concentration (cmc) of sds and ctab .
Action Environment
The action of Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate can be influenced by environmental factors. For instance, the compound exhibits different behaviors in different solvents, indicating that its action can be influenced by the polarity and hydrogen bonding properties of its local micro-environment .
properties
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(17)10-9-13(16)11-5-7-12(8-6-11)15(2)3/h5-8H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVGONBQPPYGOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554939 |
Source
|
Record name | Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate | |
CAS RN |
117937-10-7 |
Source
|
Record name | Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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